

Aticaprant: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name:	Aticaprant
CAS No.:	1174130-61-0
Cat. No.:	B605669

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Executive Summary

Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-related conditions, its mechanism of action targets the dynorphin/KOR system, which is implicated in mood, anhedonia, and stress responses.[2][3] This document provides a comprehensive technical overview of **Aticaprant**'s chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

Aticaprant is a synthetic organic compound belonging to the aminobenzyloxyarylamide class.[4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a pyrrolidine ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

Chemical Structure and Identifiers

The fundamental chemical identifiers for **Aticaprant** are summarized in the table below.

Identifier	Value
IUPAC Name	4-(4-(((2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl)methyl})phenoxy)-3-fluorobenzamide[5]
CAS Number	1174130-61-0[5]
Molecular Formula	C ₂₆ H ₂₇ FN ₂ O ₂ [5]
Molecular Weight	418.51 g/mol [5]
SMILES String	<chem>CC1=CC(=CC=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F</chem> [5]
InChI Key	ZHPMYDSXGRRERG-DEOSSOPVSA-N[5]
Synonyms	JNJ-67953964, CERC-501, LY-2456302[1]

Physicochemical Properties

Aticaprant exists as a solid and can be prepared in various crystalline polymorphic forms (Form I, II, III) as well as an amorphous form, which can influence properties like solubility and stability.[4] Its solubility has been determined in various solvents, which is critical for formulation and experimental use.

Property	Value
Physical State	Solid[4]
Solubility	DMSO: ≥ 100 mg/mL
	Ethanol: 3 mg/mL
	DMF: 1 mg/mL
	Corn Oil: ≥ 2.5 mg/mL (Clear solution)

Pharmacological Properties

Aticaprant's therapeutic potential stems from its specific interaction with the endogenous opioid system.

Pharmacodynamics

Aticaprant is a potent and selective antagonist of the kappa-opioid receptor (KOR).[5] It exhibits approximately 30-fold higher affinity for the KOR compared to the μ -opioid receptor (MOR) and nearly 190-fold higher affinity over the δ -opioid receptor (DOR).[7] This selectivity is crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects associated with MOR modulation.[2] Positron emission tomography (PET) imaging in humans has confirmed that **Aticaprant** readily crosses the blood-brain barrier and achieves high receptor occupancy at clinically relevant doses.[5]

Parameter	Receptor	Value
Binding Affinity (K_i)	Kappa (KOR)	0.81 nM[5]
Mu (MOR)	24.0 nM[5]	
Delta (DOR)	155 nM[5]	
Functional Activity (IC_{50})	KOR Signaling Blockade	3.0 ± 4.6 nM[2]
In Vivo Efficacy (ED_{50})	KOR Occupancy (rats)	0.33 mg/kg[7]
Receptor Occupancy (Human PET)	0.5 mg dose (at 24h)	19%[5]
10 mg dose (at 2.5h)	94%[5]	
25 mg dose (at 24h)	82%[5]	

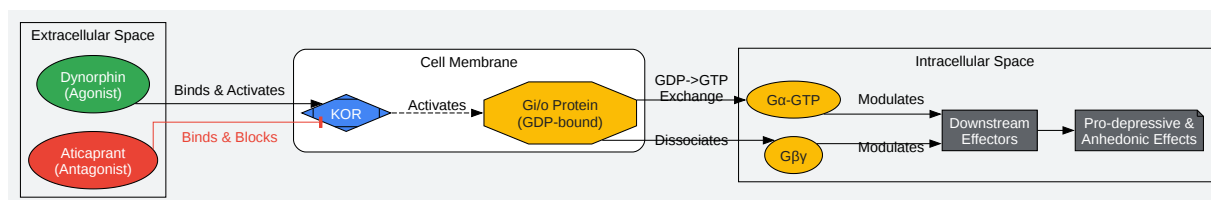
Pharmacokinetics

Aticaprant is designed for oral administration and possesses favorable pharmacokinetic properties for once-daily dosing.

Parameter	Value
Route of Administration	Oral[1]
Oral Bioavailability (F)	25%[5]
Time to Max. Concentration (T _{max})	1 - 2 hours[5]
Elimination Half-life (t _{1/2})	30 - 40 hours[5]
Blood-Brain Barrier	Readily Penetrant[5]

Signaling Pathway and Mechanism of Action

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR, promoting the exchange of GDP for GTP on the G α subunit. This leads to the dissociation of the G α and G $\beta\gamma$ subunits, which then modulate downstream effectors, ultimately resulting in pro-depressive and anhedonic states. **Aticaprant**, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling cascade.



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Caption: Aticaprant blocks Dynorphin-mediated KOR signaling.

Key Experimental Protocols

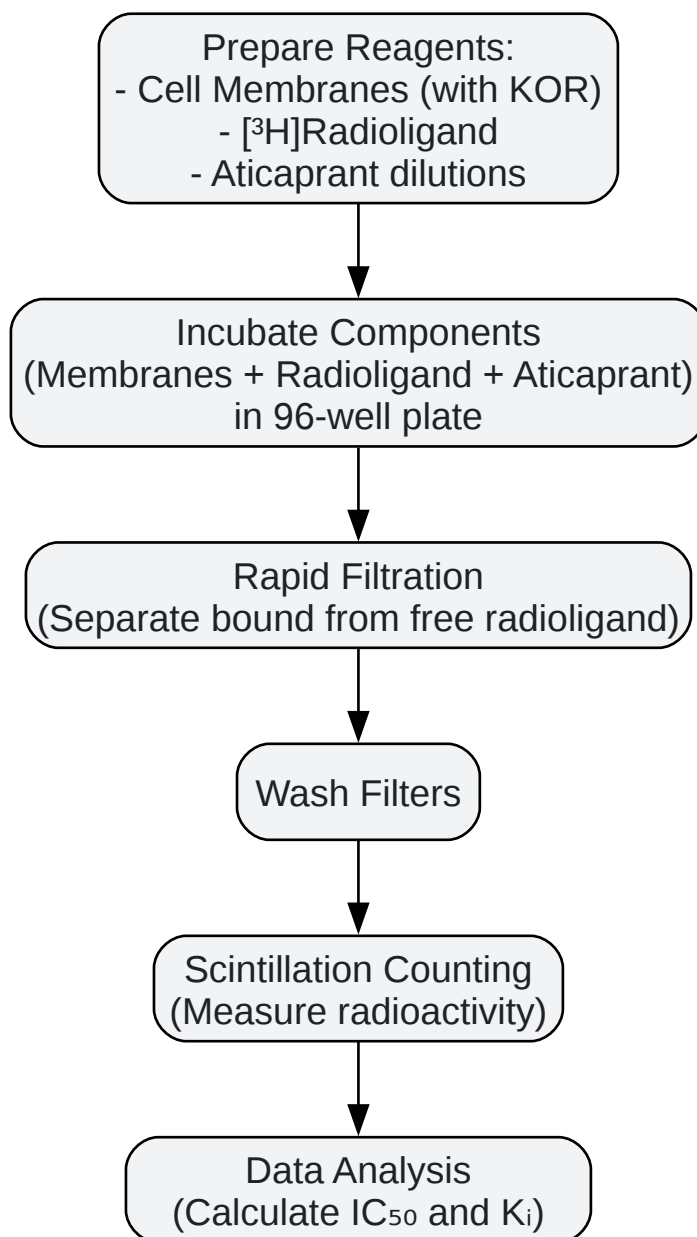
The characterization of **Aticaprant** relies on a suite of standard and specialized pharmacological assays.

Radioligand Binding Assay

This assay quantifies the affinity (K_i) of **Aticaprant** for opioid receptors.

- Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.
- Materials:
 - Cell membranes prepared from cells expressing the human recombinant opioid receptor subtypes (e.g., CHO or HEK293 cells).
 - Radioligand specific for each receptor (e.g., [3 H]U-69,593 for KOR, [3 H]DAMGO for MOR, [3 H]DPDPE for DOR).
 - Test compound (**Aticaprant**) at various concentrations.
 - Non-specific binding control (e.g., a high concentration of naloxone).
 - Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
- Methodology:
 - Cell membranes, radioligand, and varying concentrations of **Aticaprant** are incubated in assay buffer.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
 - Filters are washed to remove non-specifically bound radioactivity.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data are analyzed using non-linear regression to calculate the IC_{50} , which is then converted to a K_i value using the Cheng-Prusoff equation.



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Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding, determining if a compound is an agonist, antagonist, or inverse agonist.^{[9][10]}

- Objective: To assess **Aticaprant**'s ability to antagonize agonist-stimulated G-protein activation at the KOR.
- Materials:
 - Cell membranes expressing the KOR.
 - [³⁵S]GTPyS (a non-hydrolyzable GTP analog).[9]
 - A known KOR agonist (e.g., U-50,488).[8]
 - Test compound (**Aticaprant**).
 - GDP, Mg²⁺, and assay buffer.
- Methodology:
 - Cell membranes are pre-incubated with **Aticaprant** at various concentrations.
 - A fixed concentration of the KOR agonist is added to stimulate the receptor.
 - [³⁵S]GTPyS is added to the mixture. Agonist activation of the KOR promotes the binding of [³⁵S]GTPyS to the Gα subunit.[9]
 - After incubation, the reaction is stopped, and bound [³⁵S]GTPyS is separated from unbound, typically by filtration.
 - The amount of bound [³⁵S]GTPyS is quantified via scintillation counting.
 - The ability of **Aticaprant** to inhibit the agonist-stimulated signal is measured to determine its antagonist potency (IC₅₀).

Mouse Forced Swim Test (FST)

The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity. [11][12][13]

- Objective: To evaluate the antidepressant-like effects of **Aticaprant**.

- Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).[11][14]
- Methodology:
 - Mice are administered **Aticaprant** or a vehicle control at a set time before the test.
 - Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]
 - The session is typically video-recorded for later analysis.
 - The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
 - A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[13]

Pupillometry

Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as MOR activation causes miosis (pupil constriction) in humans.[6][16]

- Objective: To determine the in vivo selectivity of **Aticaprant** by assessing its ability to block MOR-mediated effects.
- Apparatus: An automated pupillometer that provides precise measurements of pupil diameter.[17]
- Methodology (Human Study):
 - Subjects are administered a dose of **Aticaprant** or placebo.
 - After a set period to allow for drug absorption and distribution, a baseline pupil measurement is taken.

- A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis. [16]
- Pupil diameter is measured at regular intervals post-fentanyl administration.
- The ability of **Aticaprant** to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is quantified. A lack of significant blockade at doses that provide high KOR occupancy demonstrates functional selectivity for the KOR over the MOR.[2][6]

Conclusion

Aticaprant is a well-characterized selective kappa-opioid receptor antagonist with a chemical structure and pharmacokinetic profile optimized for clinical development. Its high affinity and selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in vivo experimental paradigms. The data summarized herein provide a strong foundation for its continued investigation as a novel therapeutic agent for major depressive disorder and other conditions linked to the dysregulation of the brain's stress and reward systems.

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References

- [1. Aticaprant - Wikipedia \[en.wikipedia.org\]](#)
- [2. tandfonline.com \[tandfonline.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. US11998524B2 - Forms of aticaprant - Google Patents \[patents.google.com\]](#)
- [5. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. academic.oup.com \[academic.oup.com\]](#)
- [7. mdpi.com \[mdpi.com\]](#)

- [8. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
- [9. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](https://dda.creative-bioarray.com)
- [10. The \[35S\]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. The Mouse Forced Swim Test - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [12. pure.johnshopkins.edu \[pure.johnshopkins.edu\]](https://pure.johnshopkins.edu)
- [13. youtube.com \[youtube.com\]](https://youtube.com)
- [14. dpi.nsw.gov.au \[dpi.nsw.gov.au\]](https://dpi.nsw.gov.au)
- [15. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [16. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [17. A Pilot Study of Automated Pupillometry in the Treatment of Opioid Use Disorder - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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